molecular formula C18H24F3N3O3 B2421224 N-(oxan-4-yl)-3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide CAS No. 2380040-62-8

N-(oxan-4-yl)-3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide

Cat. No.: B2421224
CAS No.: 2380040-62-8
M. Wt: 387.403
InChI Key: RJEWFMOIHFZSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(oxan-4-yl)-3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(oxan-4-yl)-3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide” typically involves multi-step organic reactions. The starting materials might include oxan-4-yl derivatives, trifluoromethyl pyridine, and piperidine carboxylic acid. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the trifluoromethyl group.

    Amidation: reactions to form the carboxamide linkage.

    Oxidation or reduction: steps to achieve the desired oxidation state of intermediates.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate reactions.

    Solvents: to dissolve reactants and control reaction rates.

    Temperature and pressure: control to optimize reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

“N-(oxan-4-yl)-3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Conversion to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, dichloromethane, water.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction might yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-(oxan-4-yl)-3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluoromethyl group could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(oxan-4-yl)-3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide: can be compared with other piperidine carboxamides, such as:

Uniqueness

The presence of the trifluoromethyl group in “this compound” may confer unique properties such as increased lipophilicity, metabolic stability, and binding affinity to biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(oxan-4-yl)-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N3O3/c19-18(20,21)15-4-1-7-22-16(15)27-12-13-3-2-8-24(11-13)17(25)23-14-5-9-26-10-6-14/h1,4,7,13-14H,2-3,5-6,8-12H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEWFMOIHFZSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2CCOCC2)COC3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.